molecular formula C14H19NO3 B2625336 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide CAS No. 1396793-54-6

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide

Cat. No.: B2625336
CAS No.: 1396793-54-6
M. Wt: 249.31
InChI Key: GODBIRVVRGELQK-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide is a complex organic compound that features a cyclopropyl group, a furan ring, and a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the cyclopropyl group. The final step involves the formation of the cyclobutanecarboxamide moiety through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • N-cyclopropyl-2-(furan-2-yl)quinoline-4-carboxamide

Uniqueness

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide is unique due to its combination of a cyclopropyl group, a furan ring, and a cyclobutanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the furan ring can enhance its reactivity and potential biological activity.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(10-3-1-4-10)15-9-14(17,11-6-7-11)12-5-2-8-18-12/h2,5,8,10-11,17H,1,3-4,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODBIRVVRGELQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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